molecular formula C17H15BN2O B1403828 2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1159803-56-1

2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B1403828
CAS No.: 1159803-56-1
M. Wt: 274.1 g/mol
InChI Key: KQWSJBNQJNULIJ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a compound that belongs to the class of diazaborinines These compounds are known for their unique structural features, which include a boron-nitrogen bond within a heterocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the annulation/aromatization reaction of trifluoroborates and 2-aminostyrenes . This method is efficient and allows for the construction of the diazaborinine core with high yields. The reaction conditions often include the use of a catalytic amount of sodium tert-butoxide (NaOtBu) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure consistency and yield, as well as implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the boron-nitrogen bond.

    Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction performed

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . The boron-nitrogen bond plays a crucial role in these interactions, allowing the compound to bind effectively to proteins and other biomolecules. This binding can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is unique due to its specific combination of the naphthalene moiety and the methoxyphenyl group

Properties

IUPAC Name

3-(3-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BN2O/c1-21-14-8-4-7-13(11-14)18-19-15-9-2-5-12-6-3-10-16(20-18)17(12)15/h2-11,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWSJBNQJNULIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158922
Record name 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159803-56-1
Record name 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159803-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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